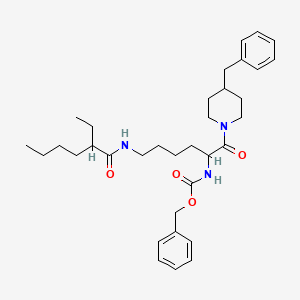
Benzyl (1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanamido)-1-oxohexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE is a complex organic compound that features a benzyl group, a piperidine ring, and an ethylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of benzylamine with methyl acrylate, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Ethylhexanamide Moiety: The ethylhexanamide group is attached through an amidation reaction using ethylhexanoic acid and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling: The final step involves the coupling of the intermediate with benzyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Scientific Research Applications
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Organic Synthesis: It can be used in the synthesis of complex organic molecules, serving as a versatile intermediate.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with monoamine receptors, potentially acting as an agonist or antagonist. The ethylhexanamide group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbamate linkage can be hydrolyzed in vivo, releasing active metabolites that exert pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A simpler analogue used as a building block in pharmaceutical synthesis.
4-Benzylpiperidine: Known for its activity as a monoamine releasing agent.
N-Benzyl-4-piperidone: Used in the synthesis of various medicinal compounds.
Uniqueness
BENZYL N-[1-(4-BENZYLPIPERIDIN-1-YL)-6-(2-ETHYLHEXANAMIDO)-1-OXOHEXAN-2-YL]CARBAMATE is unique due to its combination of structural features, which confer specific pharmacological properties
Properties
Molecular Formula |
C34H49N3O4 |
|---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
benzyl N-[1-(4-benzylpiperidin-1-yl)-6-(2-ethylhexanoylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C34H49N3O4/c1-3-5-18-30(4-2)32(38)35-22-13-12-19-31(36-34(40)41-26-29-16-10-7-11-17-29)33(39)37-23-20-28(21-24-37)25-27-14-8-6-9-15-27/h6-11,14-17,28,30-31H,3-5,12-13,18-26H2,1-2H3,(H,35,38)(H,36,40) |
InChI Key |
JDKLDPYEVJKJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















